Cas no 346592-74-3 (7-Fluorobenzobthiophene)

7-Fluorobenzobthiophene 化学的及び物理的性質
名前と識別子
-
- 7-Fluorobenzo[b]thiophene
- Benzo[b]thiophene, 7-fluoro- (9CI)
- 7-fluorobenzothiophene
- 7-fluoro-benzothiophene
- AG-F-18762
- AK120871
- CTK1C1737
- KB-249842
- SureCN415426
- 7-fluoro-1-benzothiophene
- Benzo[b]thiophene, 7-fluoro-
- SIJVBIZDVKSGSG-UHFFFAOYSA-N
- FCH1135447
- AX8243662
- ST24045656
- Z1706
- 7-Fluoro-benzo[b]thiophene
- SCHEMBL415426
- DTXSID00619075
- MFCD17169311
- F13949
- EN300-6479676
- SB36746
- 346592-74-3
- AKOS016011617
- A874910
- DS-6293
- DB-350752
- 7-Fluorobenzobthiophene
-
- MDL: MFCD17169311
- インチ: 1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- InChIKey: SIJVBIZDVKSGSG-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C2C([H])=C([H])C([H])=C(C1=2)F
計算された属性
- せいみつぶんしりょう: 152.00965
- どういたいしつりょう: 152.00959950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- PSA: 0
7-Fluorobenzobthiophene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
7-Fluorobenzobthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD243662-100mg |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 100mg |
¥250.0 | 2022-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0057-5g |
7-Fluoro-benzo[b]thiophene |
346592-74-3 | 97% | 5g |
¥60158.31 | 2025-01-20 | |
eNovation Chemicals LLC | Y0988729-5g |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 5g |
$1200 | 2024-08-02 | |
Ambeed | A129203-100mg |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 100mg |
$60.0 | 2025-02-21 | |
TRC | F870025-10mg |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | PC910028-250mg |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 250mg |
£30.00 | 2025-02-22 | |
Apollo Scientific | PC910028-1g |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 1g |
£90.00 | 2025-02-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192880-250mg |
7-Fluorobenzobthiophene |
346592-74-3 | 95% | 250mg |
¥834.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192880-50mg |
7-Fluorobenzobthiophene |
346592-74-3 | 95% | 50mg |
¥308.90 | 2023-09-02 | |
Alichem | A169005513-250mg |
7-Fluorobenzo[b]thiophene |
346592-74-3 | 95% | 250mg |
$222.75 | 2023-09-02 |
7-Fluorobenzobthiophene 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
7-Fluorobenzobthiopheneに関する追加情報
7-Fluorobenzobthiophene: A Comprehensive Overview
7-Fluorobenzobthiophene, also known by its CAS number CAS 346592-74-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the family of benzobthiophenes, which are sulfur-containing analogs of benzofurans, and its unique structure endows it with remarkable electronic and optical properties.
The molecular structure of 7-Fluorobenzobthiophene consists of a benzene ring fused to a thiophene moiety, with a fluorine atom substituted at the 7-position. This substitution pattern significantly influences the compound's electronic properties, making it an attractive candidate for various applications. Recent studies have highlighted its potential as a building block for advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). The integration of fluorine into the aromatic system enhances the molecule's stability and charge transport capabilities, which are crucial for high-performance electronic devices.
In terms of synthesis, 7-Fluorobenzobthiophene can be prepared via various routes, including cyclization reactions of appropriate precursors. One common method involves the reaction of 1H-benzotriazole with sulfur sources under high temperature conditions. Researchers have optimized these synthetic pathways to achieve higher yields and better purity, which is essential for large-scale production and industrial applications.
The optical properties of 7-Fluorobenzobthiophene have been extensively studied, revealing strong absorption bands in the visible region of the spectrum. This characteristic makes it a promising candidate for applications in optoelectronics, such as photovoltaic cells and sensors. Recent advancements in computational chemistry have allowed for detailed modeling of its electronic transitions, providing deeper insights into its photophysical behavior.
In the field of pharmacology, 7-Fluorobenzobthiophene has shown potential as a lead compound for drug development. Its ability to interact with biological systems through various mechanisms has been explored in recent studies. For instance, researchers have investigated its role as a fluorescent probe for bioimaging applications, leveraging its high quantum yield and photostability.
The environmental impact of 7-Fluorobenzobthiophene is another area of growing interest. Studies have been conducted to assess its biodegradability and toxicity profiles under different conditions. These findings are critical for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 7-Fluorobenzobthiophene, with its unique chemical structure and versatile properties, continues to be a focal point in interdisciplinary research. Its applications span across multiple domains, from materials science to pharmacology, making it a valuable compound for both academic exploration and industrial innovation.
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